molecular formula C11H19NO5 B2648034 Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate CAS No. 1310708-60-1

Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate

Cat. No. B2648034
CAS RN: 1310708-60-1
M. Wt: 245.275
InChI Key: NYDRBJGAEBFEKW-SFYZADRCSA-N
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Description

“Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate” is a chemical compound with the CAS Number 1310708-60-1 . It has a molecular weight of 245.28 . The IUPAC name for this compound is "methyl (3S,4R)-4-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1" .

Scientific Research Applications

Synthesis of Stereoisomers Research has developed methods to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrating advancements in synthesizing unnatural amino acids. This approach allows for the generation of either pure cis or trans acids, with applications in the preparation of compounds with specific stereochemical configurations (Bakonyi et al., 2013).

Building Blocks for Bioactive Compounds The compound has been utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, showcasing its importance in the preparation of biologically active compounds and materials science. This study highlights the optimization of reaction conditions for efficient production, emphasizing its role in synthesizing internal standards for pharmacokinetic studies (Yamashita et al., 2019).

Peptide Synthesis A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of potent protein kinase inhibitors, demonstrates the compound's utility in peptide synthesis. This method suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDRBJGAEBFEKW-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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